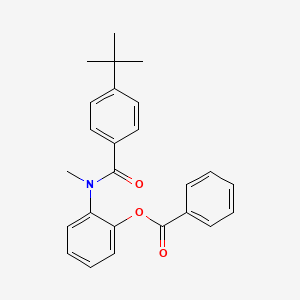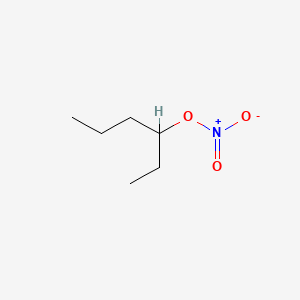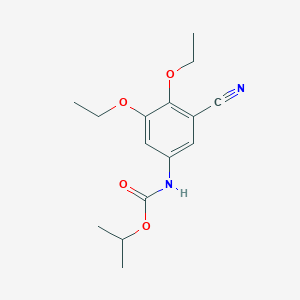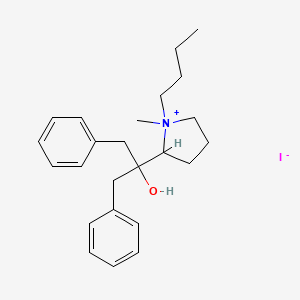![molecular formula C21H44OSiSn B14428217 Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- CAS No. 81535-79-7](/img/structure/B14428217.png)
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- typically involves the reaction of a silane precursor with a stannylated alkyne. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. For instance, a common method involves the use of a palladium catalyst in the presence of a base to promote the coupling reaction between the silane and the stannylated alkyne.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is used as a reagent for introducing silane groups into organic molecules. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. It can also be used in the development of diagnostic tools and imaging agents.
Industry: In the materials science industry, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also utilized in the fabrication of electronic components and coatings.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- involves its interaction with specific molecular targets. The silane group can form strong bonds with oxygen and fluorine atoms, making it useful in various chemical reactions. The stannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-silicon bonds. These interactions are mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Tributylstannylacetylene: A stannylated alkyne with similar applications in organic synthesis.
Dimethylphenylsilane: A simpler silane compound with different reactivity.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is unique due to the presence of both silane and stannyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
Propriétés
Numéro CAS |
81535-79-7 |
|---|---|
Formule moléculaire |
C21H44OSiSn |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(3-tributylstannylprop-2-ynoxy)silane |
InChI |
InChI=1S/C9H17OSi.3C4H9.Sn/c1-7-8-10-11(5,6)9(2,3)4;3*1-3-4-2;/h8H2,2-6H3;3*1,3-4H2,2H3; |
Clé InChI |
XTICJIPQRISGDS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)



![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)


![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)


![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)
